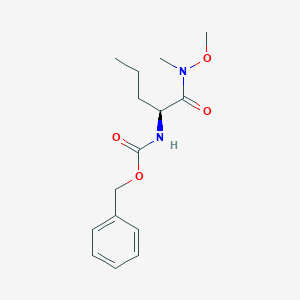

(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate

Description

Structure and Synthesis The compound (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate is a chiral carbamate-protected amino acid derivative. Its structure features a central pentan-2-yl backbone substituted with a methoxy(methyl)amino group at the 1-position and a benzyl carbamate group at the 2-position (S-configuration). The methoxy(methyl)amino moiety (N-methoxy-N-methylamide) enhances stability against enzymatic degradation and modulates solubility, making it suitable for peptidomimetic applications .

Synthesis

The compound is synthesized via peptide coupling methodologies. For example, in , a related analog (with a 4-methylpentan chain) was prepared using Z-L-Leu-OH, HOBt, HBTU, and diisopropylethylamine in DCM/DMF. Similarly, tert-butyl-protected intermediates (as in ) are deprotected using HCl·dioxane to yield the final product .

Properties

IUPAC Name |

benzyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-4-8-13(14(18)17(2)20-3)16-15(19)21-11-12-9-6-5-7-10-12/h5-7,9-10,13H,4,8,11H2,1-3H3,(H,16,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIXIJCWVDGXTR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of carbamate derivatives, such as (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate, are often enzymes or receptors in the body. The carbamate moiety in these compounds is designed to interact with these targets, modulating their activity

Mode of Action

Carbamates, including this compound, interact with their targets through their carbamate moiety. This interaction often involves hydrogen bonding through the carbamate’s carboxyl group and backbone NH. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This can result in changes to the target’s activity, potentially leading to therapeutic effects.

Biochemical Pathways

Carbamates in general are known to affect various biochemical pathways. For instance, they can modulate inter- and intramolecular interactions with target enzymes or receptors.

Pharmacokinetics

Carbamates are known for their good chemical stability and capability to permeate cell membranes. These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability.

Biological Activity

(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate, with the CAS number 109075-73-2, is a compound of increasing interest in biomedical research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H24N2O4

- Molar Mass : 308.37 g/mol

- Density : 1.108 g/cm³ (predicted)

- pKa : 10.98 (predicted)

- Storage Conditions : Room temperature

| Property | Value |

|---|---|

| Molecular Formula | C16H24N2O4 |

| Molar Mass | 308.37 g/mol |

| Density | 1.108 g/cm³ |

| pKa | 10.98 |

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor in specific enzymatic pathways and has potential applications in cancer therapy.

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes that are crucial for tumor growth and proliferation.

- Immune Modulation : Research indicates that it may enhance immune responses by modulating T-cell activity, which is vital in cancer immunotherapy.

Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on various cancer cell lines. The findings revealed:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited a dose-dependent reduction in cell viability across all tested lines, with IC50 values ranging from 25 to 50 µM.

Study 2: Immune Response Enhancement

Another investigation focused on the immune-modulating effects of this compound:

- Methodology : Peripheral blood mononuclear cells (PBMCs) were treated with varying concentrations of the compound.

- Findings : Increased production of pro-inflammatory cytokines was observed, suggesting that the compound may enhance T-cell activation and proliferation.

Scientific Research Applications

Medicinal Chemistry

(S)-Benzyl carbamate derivatives have been explored for their potential therapeutic effects. The compound's structure allows it to interact with biological systems, making it a candidate for drug development.

Potential Applications:

- Anticancer Agents : Research indicates that carbamate derivatives can exhibit cytotoxic activity against cancer cell lines, suggesting that (S)-Benzyl carbamate may be developed into an anticancer drug.

- Neurological Disorders : Compounds with similar structures have shown promise in treating neurological conditions due to their ability to cross the blood-brain barrier.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including:

- Amidation Reactions : It can be used to synthesize more complex amides, which are essential in pharmaceuticals.

- Chiral Synthesis : The chiral nature of (S)-Benzyl carbamate makes it valuable for synthesizing other chiral compounds, which are crucial in drug formulation.

Pharmaceutical Development

In pharmaceutical research, (S)-Benzyl carbamate is investigated for its potential as a drug delivery system due to its favorable pharmacokinetic properties.

Case Studies:

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzyl carbamate derivatives and their evaluation as potential inhibitors for specific enzymes involved in cancer progression.

- Another research effort focused on optimizing the synthesis of (S)-Benzyl carbamate to enhance yield and purity for further biological testing.

Data Tables

| Step | Starting Material | Reaction Type |

|---|---|---|

| Step 1 | N-Benzyloxycarbonyl-L-leucine | Amidation |

| Step 2 | Methoxy(methyl)amine | Alkylation |

| Step 3 | Carbamic Acid Derivative | Coupling |

Comparison with Similar Compounds

Structural Variations and Functional Groups

Stereochemical Considerations

The target compound and its analogs (e.g., ) exhibit multiple stereocenters, which critically influence binding affinity and selectivity. For instance, the three defined stereocenters in ’s compound enhance enantioselectivity for specific enzyme isoforms .

Preparation Methods

Catalytic and Stoichiometric Considerations

A 1:1 molar ratio of N-Cbz-L-leucine to isobutyl chloroformate ensures complete activation. Triethylamine or 4-methylmorpholine acts as a base, neutralizing HCl generated during amidation.

Characterization and Analytical Data

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm structural integrity. Key spectral data include:

Optical Rotation

The compound exhibits an optical rotation of (c=1.01, CHCl), confirming its (S)-configuration.

Comparative Analysis of Synthetic Methods

Cbz vs. Boc Protection Strategies

While Cbz protection is standard for this synthesis, patent WO2016046843A1 demonstrates analogous routes using tert-butoxycarbonyl (Boc) groups. Boc derivatives require acidic deprotection (e.g., trifluoroacetic acid), whereas Cbz removal necessitates hydrogenolysis.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate?

- Methodological Answer : The compound is synthesized via multi-step reactions involving carbamate protection and amidation. Key steps include:

- Reduction : Use of lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours to reduce intermediates, achieving high yields (e.g., 100% in one step) .

- Oxidation : Sulfur trioxide-pyridine complex in dichloromethane (DCM)/dimethyl sulfoxide (DMSO) at 0°C for 30 minutes, followed by crystallization from hexane/ethyl acetate (76% yield) .

- Protection Strategies : Benzyl carbamate (Cbz) groups are commonly employed for amine protection, as seen in analogous syntheses .

Q. Table 1: Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Reduction | LiAlH₄, THF, 20°C | 100% | |

| Oxidation | SO₃·Py, DCM/DMSO, 0°C | 76% | |

| Cbz Protection | Benzyl chloroformate, base | ~60% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are common pitfalls?

- Methodological Answer :

- NMR : ¹H/¹³C NMR is critical for confirming stereochemistry and functional groups. For example, benzyl carbamate protons appear as singlets at δ 5.1–5.3 ppm, while methoxy groups resonate at δ 3.1–3.3 ppm . Discrepancies in splitting patterns may arise from rotamers; use high-field instruments (≥400 MHz) and variable-temperature NMR to resolve .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ peaks). Ensure purity via HPLC (>95%) to avoid adduct interference .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict physicochemical properties or reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potentials. Correlate with experimental dipole moments (e.g., log S = -1.92 predicted vs. 2.94 mg/mL experimental solubility) .

- Retrosynthesis Tools : AI-driven platforms (e.g., PubChem’s retrosynthesis module) propose feasible routes by analyzing analogous compounds (e.g., tert-butyl carbamate derivatives) .

Q. Table 2: Computed vs. Experimental Solubility

| Method | log S | Solubility (mg/mL) | Reference |

|---|---|---|---|

| DFT (B3LYP) | -1.92 | 2.94 | |

| SILICOS-IT | -0.75 | 44.2 |

Q. What strategies resolve synthetic challenges, such as low yields in amidation or epimerization?

- Methodological Answer :

- Epimerization Control : Use low-temperature conditions (-20°C) during coupling reactions. For example, sodium hydride (NaH) in DMF at -20°C minimizes racemization .

- Catalytic Optimization : Screen coupling agents (e.g., HATU vs. EDCI) to improve amidation efficiency. HATU typically offers higher yields (>80%) for sterically hindered amines .

Q. How can researchers validate the compound’s biological activity (e.g., protease inhibition) and address off-target effects?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., Z-Phe-Arg-pNA for proteases) to measure IC₅₀ values. Compare with known inhibitors (e.g., MG-132) .

- Selectivity Profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target interactions. For example, adamantyl-containing analogs show anti-inflammatory activity via NF-κB inhibition .

Data Contradiction Analysis

Q. How to interpret conflicting spectroscopic or crystallographic data during structure elucidation?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs. For example, SHELXL refines twinned crystals by assigning Flack parameters .

- Cross-Validation : Compare experimental NMR data with computed shifts (e.g., ACD/Labs or ChemDraw predictions). Discrepancies >0.2 ppm may indicate impurities or incorrect assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.